molecular formula C7H14N2O B3057966 N-(3-Aminopropyl)methacrylamide CAS No. 86742-39-4

N-(3-Aminopropyl)methacrylamide

Cat. No. B3057966
CAS RN: 86742-39-4
M. Wt: 142.2 g/mol
InChI Key: GUAQVFRUPZBRJQ-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) is an aminoalkyl methacrylamide. It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures . It can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .


Synthesis Analysis

APMA can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .


Molecular Structure Analysis

The molecular formula of APMA is C7H14N2O.HCl, and its molecular weight is 178.66 . The SMILES string representation is Cl.CC(=C)C(=O)NCCCN .


Chemical Reactions Analysis

While specific chemical reactions involving APMA are not detailed in the search results, it’s known that APMA can participate in free radical polymerization reactions .


Physical And Chemical Properties Analysis

APMA is a solid at 20°C. It has a melting point of 123-128°C and should be stored at a temperature between 2-8°C . It is also known to be air-sensitive, hygroscopic, and heat-sensitive .

Scientific Research Applications

Gene Delivery Carriers

N-(3-Aminopropyl)methacrylamide (APMA) has been utilized in the synthesis of copolymers for gene delivery applications. Notably, guanidinated N-3-aminopropyl methacrylamide-N-2-hydroxypropyl methacrylamide copolymers (GPMA-HPMA) have been synthesized through radical copolymerization, followed by guanidination, to develop novel non-viral gene carriers. These carriers exhibit cell membrane-penetrating properties, efficient transfection at low charge ratios with plasmid DNA (pDNA), and good nuclear localization ability, along with significantly decreased cytotoxicity (Qin et al., 2011).

Building Blocks for Biomaterials

APMA has been used to create polycations via RAFT copolymerization, forming copolymers with N-(2-hydroxypropyl)methacrylamide. These polymers serve as building blocks for electrostatically assembled hydrogels, used in cell encapsulation. Their composition and molecular weight influence complexation within anionic calcium alginate gels, cytotoxicity, cell attachment, and cell proliferation on surfaces grafted with these copolymers. This research aids in designing improved polyelectrolyte complexes for biomaterial applications (Kleinberger et al., 2016).

Copolymer Synthesis for Drug Delivery

APMA has been involved in the synthesis and characterization of various copolymers, including those carrying peptide side chains. An example is the synthesis of poly[N-benzylacrylamide-co-N-(3-aminopropyl)methacrylamide hydrochloride], which demonstrated that primary amino groups can be liberated and then grafted with peptide chains. These copolymers have implications in drug delivery systems (Boulahia et al., 1989).

Targeted Cancer Therapeutics

In cancer therapy research, N-(2-hydroxypropyl)methacrylamide-s-N-(3-aminopropyl)methacrylamide (HPMA-s-APMA) copolymers have been developed. Utilizing reversible addition-fragmentation chain transfer (RAFT) polymerization, these copolymers have been used to design multiconjugates containing gene therapeutics like small interfering RNA (siRNA) and cancer cell targeting moieties like folate. This demonstrates their potential in targeted cancer therapeutics (York et al., 2010).

Mechanism of Action

While the mechanism of action of APMA itself is not detailed in the search results, it’s known that APMA can be used to construct carriers for oncolytic viruses. These carriers not only improve the long-term circulation of oncolytic viruses in the body but also show excellent stability for loading an oncolytic virus .

Safety and Hazards

APMA is identified as causing serious eye irritation and skin irritation. Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

APMA has been used in the construction of an N-hydroxymethyl acrylamide-b-(N-3-aminopropyl methacrylamide)-b-DMC block copolymer (NMA-b-APMA-b-DMA, NAD) as an oncolytic virus carrier . This work could promote the application of acrylamide as an oncolytic virus vector and provide new ideas for methods to modify acrylamide for biomedical applications .

properties

IUPAC Name

N-(3-aminopropyl)-2-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(2)7(10)9-5-3-4-8/h1,3-5,8H2,2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAQVFRUPZBRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

137843-13-1
Details Compound: 2-Propenamide, N-(3-aminopropyl)-2-methyl-, homopolymer
Record name 2-Propenamide, N-(3-aminopropyl)-2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137843-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40370592
Record name N-(3-AMINOPROPYL) METHACRYLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminopropyl)methacrylamide

CAS RN

86742-39-4
Record name N-(3-AMINOPROPYL) METHACRYLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methacryloyl chloride (8.0 g, 0.078 mmol) in methylene chloride (10 ml) was added to a solution of 1,3-diaminopropane (35 ml) in methylene chloride (200 ml) at 0° C. After 15 min. stirring at 0° C. and 16 hours at 25° C. the reaction mixture was filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (silicagel, chloroform/methanol (8:2)) to give (72%) of the title compound.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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